molecular formula C7H12N4 B13297802 5-cyclopentyl-1H-1,2,4-triazol-3-amine CAS No. 202403-46-1

5-cyclopentyl-1H-1,2,4-triazol-3-amine

Cat. No.: B13297802
CAS No.: 202403-46-1
M. Wt: 152.20 g/mol
InChI Key: NNTDOOSCXNZOBK-UHFFFAOYSA-N
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Description

5-Cyclopentyl-4H-1,2,4-triazol-3-amine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals and agrochemicals. The molecular formula of 5-Cyclopentyl-4H-1,2,4-triazol-3-amine is C7H12N4, and it has a molecular weight of 152.20 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopentyl-4H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with formamide to yield the desired 5-Cyclopentyl-4H-1,2,4-triazol-3-amine .

Industrial Production Methods

In industrial settings, the production of 5-Cyclopentyl-4H-1,2,4-triazol-3-amine may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopentyl-4H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyclopentyl-4H-1,2,4-triazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-Cyclopentyl-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical pathways. These interactions can lead to the inhibition of enzymes or modulation of receptor activities, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopentyl-4H-1,2,4-triazol-3-amine is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

202403-46-1

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

5-cyclopentyl-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H12N4/c8-7-9-6(10-11-7)5-3-1-2-4-5/h5H,1-4H2,(H3,8,9,10,11)

InChI Key

NNTDOOSCXNZOBK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NC(=NN2)N

Origin of Product

United States

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